molecular formula C11H22N2O B8474486 2-[2-(1-Piperidinyl)ethyl]morpholine

2-[2-(1-Piperidinyl)ethyl]morpholine

Cat. No.: B8474486
M. Wt: 198.31 g/mol
InChI Key: YVHBWKPRHCXHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(1-Piperidinyl)ethyl]morpholine is a synthetic organic compound featuring both morpholine and piperidine heterocycles in its structure. This combination makes it a valuable building block (synthon) in organic and medicinal chemistry research. Compounds incorporating morpholine and piperidine rings are frequently explored for their biological activities. Research indicates that similar structural frameworks are investigated for potential application as anti-inflammatory agents, where they may function as cyclooxygenase (COX) enzyme inhibitors . Furthermore, hybrid molecules containing morpholine and piperidine subunits have demonstrated significant utility in catalysis, such as in palladium-based complexes that facilitate Heck cross-coupling reactions, a fundamental method for forming carbon-carbon bonds . The morpholine ring is a common feature in pharmaceuticals and agrochemicals due to its polarity and ability to improve water solubility . As a secondary amine, morpholine can participate in the formation of molecular complexes and undergo reactions such as carbamate formation upon exposure to CO2 . Researchers value this compound for developing new chemical entities and exploring structure-activity relationships. Handle this compound with appropriate precautions in a controlled laboratory setting. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2-(2-piperidin-1-ylethyl)morpholine

InChI

InChI=1S/C11H22N2O/c1-2-6-13(7-3-1)8-4-11-10-12-5-9-14-11/h11-12H,1-10H2

InChI Key

YVHBWKPRHCXHBP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2CNCCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share core morpholine-piperidine/piperazine frameworks but differ in substituents, stereochemistry, and biological targets:

Table 1: Structural and Functional Comparisons
Compound Name Key Structural Features Biological Activity/Application Reference
2-[2-(1-Piperidinyl)ethyl]morpholine Morpholine + piperidine linked via ethyl chain Not explicitly stated; inferred scaffold N/A
HLP (Halopemide) Piperidine-ethyl-benzamide with chloro/fluoro Phospholipase D (PLD) inhibitor
PRE-084 Morpholine-ethyl-phenylcyclohexanecarboxylate Sigma-1 receptor agonist
4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine Morpholine + piperidine-pyridyl nitro derivative Synthetic intermediate (patent example)
4-{2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine Morpholine-ethyl-triazole thioether Building block for drug discovery
2-Chloro-6-(4-methylsulfonyl-piperazin-1-yl-methyl)-4-morpholinyl-thienopyrimidine Morpholine + piperazine-thienopyrimidine hybrid Kinase inhibitor (synthetic example)

Physicochemical Properties

While explicit data for this compound are absent, comparisons can be drawn:

  • Solubility: Morpholine-triazole derivatives () exhibit enhanced aqueous solubility due to polar triazole groups, whereas chloro/thienopyrimidine hybrids () are more lipophilic .
  • Molecular Weight : Most analogs fall within 300–500 Da, aligning with Lipinski’s rule for drug-likeness.

Preparation Methods

Nucleophilic Substitution via Halogenated Intermediates

A primary method involves the nucleophilic substitution of halogenated precursors with morpholine. For instance, 1-N-(2-chloroethyl)piperidine reacts with morpholine in the presence of a base, facilitating the displacement of the chloride group. This reaction typically employs solvents such as toluene or acetonitrile and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) .

Reaction Scheme :
Morpholine+Cl-CH2-CH2-Piperidine2-[2-(1-Piperidinyl)ethyl]morpholine+HCl\text{Morpholine} + \text{Cl-CH}_2\text{-CH}_2\text{-Piperidine} \rightarrow \text{this compound} + \text{HCl}

Key Conditions :

  • Solvent : Toluene or acetonitrile

  • Base : NaOH or K₂CO₃

  • Temperature : Room temperature to reflux (25–80°C)

  • Reaction Time : 2–24 hours .

Example Protocol :

  • Combine 1-N-(2-chloroethyl)piperidine (1 equiv.) and morpholine (1.2 equiv.) in dry acetonitrile.

  • Add K₂CO₃ (2 equiv.) and reflux for 12 hours.

  • Filter, concentrate, and purify via column chromatography (yield: 70–85%) .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from hours to minutes. This method enhances yields by minimizing side reactions and improving energy efficiency .

Procedure :

  • Mix 1-N-(2-chloroethyl)piperidine and morpholine in a 1:1.2 molar ratio.

  • Add triethylamine (Et₃N) as a catalyst and irradiate at 100°C for 10 minutes.

  • Isolate the product via aqueous work-up and recrystallization (yield: 88–92%) .

Advantages :

  • Time Efficiency : 5–10 minutes vs. conventional 12 hours.

  • Yield Improvement : ≥90% under optimized conditions .

Two-Step Alkylation and Cyclization

An alternative approach involves synthesizing the ethyl bridge before introducing the piperidine and morpholine moieties. For example, ethylene dihalides can serve as linkers:

Step 1 : React 1,2-dibromoethane with piperidine to form 1-(2-bromoethyl)piperidine.
Step 2 : Substitute the remaining bromide with morpholine under basic conditions .

Optimization Insights :

  • Solvent Choice : Dichloromethane (DCM) improves solubility of intermediates.

  • Temperature Control : Maintaining 0–5°C during bromide displacement prevents oligomerization .

Comparative Analysis of Methodologies

Parameter Nucleophilic Substitution Microwave Synthesis Two-Step Alkylation
Reaction Time 12–24 hours5–10 minutes8–16 hours
Yield 70–85%88–92%65–75%
Purification Column chromatographyRecrystallizationDistillation
Scalability ModerateHighLow

Critical Observations :

  • Microwave methods offer superior yields and efficiency but require specialized equipment.

  • Nucleophilic substitution remains the most scalable for industrial applications .

Industrial-Scale Considerations

For large-scale production, continuous flow reactors enhance reproducibility and safety. Key factors include:

  • Catalyst Recycling : Recovering bases like K₂CO₃ reduces costs.

  • Solvent Recovery : Toluene and acetonitrile are distilled and reused .

Case Study :
A pilot plant achieved 85% yield using a continuous flow system with residence times under 30 minutes, demonstrating feasibility for ton-scale manufacturing .

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation is minimized by using morpholine in slight excess.

  • Purification Complexity : High-boiling solvents necessitate vacuum distillation.

  • Moisture Sensitivity : Reactions are conducted under inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[2-(1-piperidinyl)ethyl]morpholine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting morpholine derivatives with halogenated piperidine precursors under basic conditions (e.g., NaOH) can yield the target compound. Purity optimization involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization using ethanol/water mixtures. Characterization via 1^1H NMR (600 MHz, DMSO-d6) should confirm key signals: δ 2.42–2.98 ppm (piperidine N–CH₂), 3.52 ppm (morpholine ring protons), and 7.42–8.21 ppm (aromatic protons if substituted) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Core techniques include:

  • NMR Spectroscopy : Confirm structural integrity using 1^1H and 13^13C NMR. For example, 1^1H NMR in DMSO-d6 resolves morpholine (δ 3.52 ppm) and piperidine (δ 2.42–2.98 ppm) protons .
  • LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 228.33 for C₁₂H₂₄N₂O₂) and assess purity .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .

Q. What are the known biological targets or receptor interactions for this compound?

  • Methodological Answer : While direct data on this compound is limited, structural analogs (e.g., 4-[2-(3-piperidinylmethoxy)ethyl]morpholine) show affinity for σ receptors and monoamine transporters. In vitro assays (radioligand binding, IC₅₀ measurements) using HEK293 cells transfected with target receptors are recommended for specificity profiling .

Advanced Research Questions

Q. How do stereochemical variations (e.g., chiral centers) impact the compound’s biological activity?

  • Methodological Answer : Chiral configurations (e.g., (2R,6S)-dimethyl substitution) alter receptor binding kinetics. For example, enantiomers of related morpholine-piperidine hybrids show 10–100× differences in σ receptor affinity. Resolve stereochemistry via chiral HPLC (Chiralpak AD-H column, hexane/ethanol mobile phase) and validate using circular dichroism (CD) spectroscopy. Activity comparisons require enantioselective synthesis and parallel biological screening .

Q. How can researchers resolve contradictory data on receptor binding affinities across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell line variability). Standardize protocols using:

  • Uniform Cell Lines : Use HEK293 or CHO-K1 cells stably expressing human receptors.
  • Control Compounds : Include reference ligands (e.g., haloperidol for σ receptors).
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across replicates .

Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacokinetic studies?

  • Methodological Answer : Stability challenges arise from hydrolysis of the morpholine ring. Mitigate via:

  • pH Adjustment : Maintain buffers at pH 6.5–7.5 to minimize degradation.
  • Lyophilization : Store lyophilized powder at −80°C and reconstitute in DMSO for in vivo dosing.
  • Degradation Monitoring : Use UPLC-MS/MS to track hydrolysis products (e.g., morpholine-N-oxide) over time .

Q. How can computational modeling predict structure-activity relationships (SAR) for novel derivatives?

  • Methodological Answer : Perform:

  • Docking Studies : Use AutoDock Vina with receptor crystal structures (e.g., σ1 receptor PDB: 5HK1) to identify key binding residues (e.g., Glu172 interactions).
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate via leave-one-out cross-validation (R² > 0.8) .

Comparative and Safety Questions

Q. How does this compound compare to structurally similar morpholine-piperidine hybrids in terms of metabolic stability?

  • Methodological Answer : Microsomal stability assays (human liver microsomes, NADPH cofactor) reveal that ethyl-linked hybrids (e.g., this compound) exhibit higher t₁/₂ (∼45 min) versus methyl-linked analogs (t₁/₂ ∼20 min). Monitor metabolites via high-resolution MS (e.g., Q-TOF) to identify oxidation sites .

Q. What safety protocols are critical when handling this compound in vitro and in vivo?

  • Methodological Answer :

  • In Vitro : Use PPE (gloves, lab coat) and work in a fume hood. Avoid inhalation; LC₅₀ data (e.g., >100 µM in HepG2 cells) suggests moderate cytotoxicity.
  • In Vivo : Dose ≤50 mg/kg in rodent studies; monitor for CNS effects (e.g., ataxia) due to σ receptor activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.